molecular formula C22H28N2O5 B13137247 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

Cat. No.: B13137247
M. Wt: 400.5 g/mol
InChI Key: JUKVECLMWUFQLH-IKJBURDNSA-N
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Description

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multiple steps. One common synthetic route includes the protection of functional groups, cyclization reactions, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and tert-butyl positions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .

Scientific Research Applications

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Compared to other similar compounds, 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate stands out due to its unique tricyclic structure and functional group arrangement. Similar compounds include:

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

InChI

InChI=1S/C22H28N2O5/c1-22(2,3)29-21(27)24-10-16-15-9-23(11-17(15)19(25)18(16)12-24)20(26)28-13-14-7-5-4-6-8-14/h4-8,15-18H,9-13H2,1-3H3/t15?,16-,17?,18-/m0/s1

InChI Key

JUKVECLMWUFQLH-IKJBURDNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3C2CN(C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CN(CC3C(=O)C2C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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